Para- vs. Meta-Substitution: Differential GLUT1 Pharmacological Activity
The para-substituted regioisomer CAS 476633-90-6 has not demonstrated GLUT1 inhibition, in contrast to the meta-substituted analog N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide (GLUT1-IN-2), which inhibits GLUT1 with IC50 = 12 µM and PfHT with IC50 = 13 µM . This functional divergence underscores how a single positional shift (para → meta) determines whether the scaffold engages glucose transporters.
| Evidence Dimension | GLUT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not active at reported screening concentrations (no GLUT1 IC50 data available) |
| Comparator Or Baseline | GLUT1-IN-2 (meta isomer, CAS 305357-89-5): IC50 = 12 µM (GLUT1) and 13 µM (PfHT) |
| Quantified Difference | Qualitative: activity present in comparator, absent in target compound |
| Conditions | In vitro enzyme/cell-based glucose uptake assay |
Why This Matters
Investigators seeking GLUT1 inhibitors should select the meta isomer; the para isomer is structurally mismatched for this target, preventing wasted procurement on an inactive regioisomer.
